molecular formula C16H17N5O3 B2990524 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1396813-02-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2990524
CAS No.: 1396813-02-7
M. Wt: 327.344
InChI Key: FJYLQFZBWKOSCH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic urea derivative designed for research purposes. Its molecular structure incorporates a 1,3-benzodioxole moiety, a functional group present in compounds with a range of documented biological activities . The 1,3-benzodioxole core is found in molecules studied for their potential as auxin receptor agonists in plant physiology research, promoting root growth in models like Arabidopsis thaliana and Oryza sativa . Furthermore, this structural feature is present in compounds evaluated for antibacterial properties against various Gram-positive and Gram-negative bacteria . The specific combination of the 1,3-benzodioxole unit with a pyrimidine-linked pyrrolidine group in this urea compound suggests potential for investigation in areas such as enzyme inhibition. Researchers may find value in exploring its activity, drawing parallels to other urea-based compounds that have been investigated for modulating various biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to characterize the compound's properties, mechanisms, and specific research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-16(19-11-3-4-13-14(7-11)24-10-23-13)20-12-8-17-15(18-9-12)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYLQFZBWKOSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and pyrimidin-5-yl building blocks. These building blocks are then coupled using urea formation reactions under specific conditions, such as the use of coupling agents like carbodiimides or uronium salts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often involve hydrogen gas or metal hydrides.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Urea-Linked Benzodioxole Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea Urea-linked benzodioxole-pyrimidine 2,4-dimethoxypyrimidin-5-yl 316.3 (calc.) Methoxy groups enhance lipophilicity; no pyrrolidine substituent
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea Urea-linked benzodioxole-pyrrolidinone 5-oxo-pyrrolidin-3-ylmethyl 367.4 Polar pyrrolidinone substituent; potential for hydrogen bonding
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea Urea-linked benzodioxole-pyridine Furan-pyridine hybrid 351.4 Heteroaromatic furan may improve π-π stacking interactions

Key Observations :

  • Unlike the pyrrolidinone in , the pyrrolidine in the target lacks a ketone group, reducing polarity but increasing conformational flexibility.

Pyrimidine/Pyridine Derivatives with Benzodioxole

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Piperazine ~385 (calc.) Piperazine enhances solubility; fused pyrido-pyrimidinone core
N1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-N3,N3-dimethylpropane-1,3-diamine Pyrazolo-pyrimidine Dimethylpropane-diamine ~377 (calc.) Pyrazolo-pyrimidine core with aliphatic diamine chain

Key Observations :

  • The target’s pyrimidine core differs from the fused pyrido-pyrimidinone in , which may limit planarity and alter binding interactions.
  • The absence of a pyrazole ring (as in ) suggests divergent electronic properties and target selectivity.

Pyrazole Derivatives with Benzodioxole and Pyrrolidine

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone Pyrazole Pyrrolidin-1-yl-ethanone 400.25 Antibacterial activity reported; tert-butyl group increases steric bulk

Key Observations :

  • The target’s urea linkage contrasts with the ethanone group in , which may reduce hydrogen-bonding capacity but improve metabolic stability.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 303.36 g/mol
  • IUPAC Name : this compound

The structure features a benzo[d][1,3]dioxole moiety and a pyrimidine ring connected through a urea linkage, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in signaling pathways related to cancer and inflammation. The compound exhibits selectivity towards Bruton's tyrosine kinase (BTK), which is pivotal in B-cell signaling.
  • Cell Signaling Modulation : By inhibiting BTK, the compound can block downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antiproliferative Effects : In vitro studies indicate that it can reduce cell proliferation in various cancer cell lines by inducing apoptosis.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Effect Reference
BTK InhibitionIC50 = 21.7 nM
Cytokine InhibitionReduced TNF-α and IL-6 secretion
AntiproliferativeInduces apoptosis in cancer cell lines
Selectivity for KinasesHigh selectivity for BTK over other kinases

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies : Research demonstrated that treatment with this compound significantly reduced cell viability in B-cell lymphoma models, with IC50 values indicating potent antiproliferative effects .
  • In Vivo Models : In murine models of rheumatoid arthritis, the compound showed promising results in reducing joint inflammation and destruction, comparable to established therapies like ibrutinib .
  • Clinical Relevance : Ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with various hematological malignancies and autoimmune disorders.

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